Thieno[2,3-C]pyridine-4-carbaldehyde
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Overview
Description
Thieno[2,3-C]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-C]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds, followed by oxidation to form the desired aldehyde .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-C]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Thieno[2,3-C]pyridine-4-carboxylic acid.
Reduction: Thieno[2,3-C]pyridine-4-methanol.
Substitution: Various substituted thieno[2,3-C]pyridine derivatives.
Scientific Research Applications
Thieno[2,3-C]pyridine-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[2,3-C]pyridine-4-carbaldehyde is primarily related to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For instance, it acts as an ATP-mimetic kinase inhibitor by binding to the ATP-binding pocket of kinases, thereby inhibiting their activity .
Comparison with Similar Compounds
- Thieno[3,2-C]pyridine-2-carbaldehyde
- Pyridine-4-carbaldehyde
- Benzo[4,5]thieno[2,3-B]pyridine derivatives
Comparison: Thieno[2,3-C]pyridine-4-carbaldehyde is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to thieno[3,2-C]pyridine-2-carbaldehyde, it has different electronic properties and steric effects, leading to varied applications and reactivity .
Properties
Molecular Formula |
C8H5NOS |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
thieno[2,3-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-6-3-9-4-8-7(6)1-2-11-8/h1-5H |
InChI Key |
LBHOMMGTHZPCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)C=O |
Origin of Product |
United States |
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